molecular formula C18H18ClNO4S B2484842 4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid CAS No. 1798423-75-2

4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid

Cat. No.: B2484842
CAS No.: 1798423-75-2
M. Wt: 379.86
InChI Key: NXCWXXPMROYHJU-UHFFFAOYSA-N
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Description

The compound “4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid” is a complex organic molecule. It contains several functional groups including a sulfonylamino group, a phenyl group, and a butanoic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactivity and compatibility of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the presence of a butanoic acid group suggests that the compound may be somewhat polar and could potentially form hydrogen bonds .

Scientific Research Applications

Applications in Fluorescent Molecular Probes

4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid has been explored in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with empirical solvent polarity parameters. Their application is significant in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Synthesis of Multi-Component Crystals

The chemical has been used in the study of multi-component crystals formed with baclofen, a slightly water-soluble hydrophobic γ-amino acid. The crystal structure, thermal analysis, and powder X-ray analysis of these crystals reveal insights into conformation and protonation properties of the baclofen moiety. This research contributes to the field of crystal engineering (Báthori & Kilinkissa, 2015).

Exploration in Pharmaceutical Intermediate Synthesis

Research has been conducted on the synthesis of 4-phenyl-2-butanone, an important medium in creating medicine for inflammation reduction and codeine. The study outlines the process involving ethyl ethanate synthesis with various acids and catalysts, leading to the creation of 4-phenyl-3-methyl ethanate-2-butanone and eventually 4-phenyl-2-butanone. This work contributes to pharmaceutical intermediate synthesis (Zhang, 2005).

Role in Antagonist Synthesis for GABA B Receptors

The compound has been studied in the synthesis of specific antagonists of GABA at the GABAB receptor. This research provides valuable insights into the creation of weaker specific antagonists, contributing to the development of targeted treatments in neurology (Abbenante, Hughes, & Prager, 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s not possible to provide an accurate mechanism of action for this compound .

Safety and Hazards

Without specific safety data, it’s not possible to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

4-[4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-16-8-4-15(5-9-16)12-13-25(23,24)20-17-10-6-14(7-11-17)2-1-3-18(21)22/h4-13,20H,1-3H2,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCWXXPMROYHJU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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